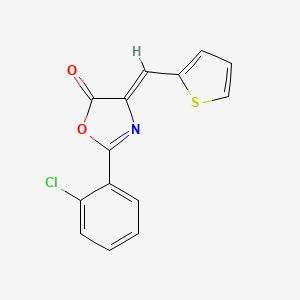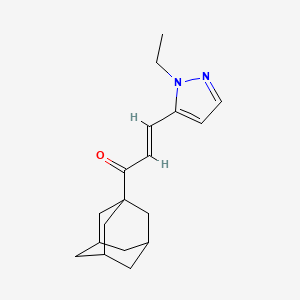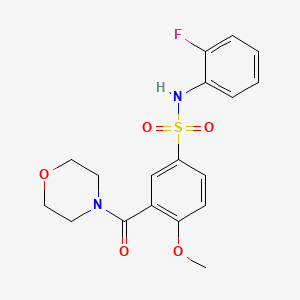![molecular formula C20H22ClFN6O3S B4631902 N-[1-(2-氯-6-氟苄基)-1H-吡唑-3-基]-1-[(1-甲基-1H-吡唑-4-基)磺酰基]-3-哌啶甲酰胺](/img/structure/B4631902.png)
N-[1-(2-氯-6-氟苄基)-1H-吡唑-3-基]-1-[(1-甲基-1H-吡唑-4-基)磺酰基]-3-哌啶甲酰胺
描述
Synthesis Analysis
The synthesis of related pyrazole carboxamide derivatives involves multiple steps, including condensation, cyclization, and functional group transformations. The process typically starts with the formation of a pyrazole ring, followed by the introduction of various substituents through reactions like N-alkylation and sulfonamide formation. These steps are crucial for the generation of the compound's complex structure and its subsequent properties (Lv, Ding, & Zhao, 2013).
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using techniques like X-ray crystallography, which provides detailed insights into the arrangement of atoms within the molecule. These studies reveal the conformational preferences and the potential for intermolecular interactions, which are key factors in understanding the compound's reactivity and function (Ninganayaka Mahesha et al., 2019).
Chemical Reactions and Properties
Compounds with a pyrazole core are known for their versatility in chemical reactions, including cycloadditions and substitutions, which allow for further derivatization and functionalization. The presence of functional groups like sulfonamides and piperidine carboxamides influences the compound's reactivity, enabling selective transformations and the formation of novel derivatives (Yong Liu et al., 2013).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and stability, are dictated by their molecular structure. The incorporation of halogens and other substituents can significantly alter these properties, affecting the compound's behavior in different environments and its suitability for various applications (D. S. Babu, Srinivasulu, & Kotakadi, 2015).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and nucleophilicity, are influenced by the compound's functional groups. The interaction of these groups with different reagents and conditions can lead to a wide range of reactions, enabling the synthesis of a diverse array of derivatives with varied biological and chemical activities (P. Baraldi et al., 2001).
科学研究应用
分子相互作用和受体拮抗作用
研究已经调查了类似化合物与受体的分子相互作用,例如CB1大麻素受体。例如,对拮抗剂N-(哌啶-1-基)-5-(4-氯苯基)-1-(2,4-二氯苯基)-4-甲基-1H-吡唑-3-甲酰胺(SR141716; 1)的研究揭示了其对CB1受体的有效和选择性拮抗活性。该研究使用AM1分子轨道方法进行构象分析,并为CB1受体配体开发了统一的药效团模型,突出了N1芳环部分和C5芳环部分在拮抗活性中的重要性(Shim等,2002)。
构效关系
另一项研究重点关注吡唑衍生物作为大麻素受体拮抗剂的构效关系。它强调了有效和选择性脑大麻素CB1受体拮抗活性的结构要求,包括对高活性至关重要的吡唑环上的特定取代基(Lan等,1999)。
抗菌活性
相关化合物的抗菌潜力也已得到探索。一项研究合成并评估了一系列乙基-4-(4-((取代苄基)氨基)哌啶-1-基)-2-(苯基/吡啶基)噻唑-5-羧酸盐的体外抗结核活性。一种化合物尤其对所有测试表现出有希望的活性,包括对结核分枝杆菌DNA促旋酶的显着抑制作用(Jeankumar等,2013)。
激动剂的发现和表征
进一步的研究确定了两种激酶抑制剂作为新型GPR39激动剂,揭示了锌作为GPR39小分子诱导激活的变构增强剂的意外作用。这扩大了激酶脱靶的潜在列表,包括研究不足的G蛋白偶联受体,为治疗干预提供了新的途径(Sato等,2016)。
抗肺癌活性
对新型氟代取代苯并[b]吡喃化合物进行的研究揭示了抗肺癌活性,证明了此类化合物与传统药物相比在低浓度下治疗肺癌的潜力(Hammam等,2005)。
属性
IUPAC Name |
N-[1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-3-yl]-1-(1-methylpyrazol-4-yl)sulfonylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClFN6O3S/c1-26-12-15(10-23-26)32(30,31)28-8-3-4-14(11-28)20(29)24-19-7-9-27(25-19)13-16-17(21)5-2-6-18(16)22/h2,5-7,9-10,12,14H,3-4,8,11,13H2,1H3,(H,24,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGCGYVNAYVRWIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCC(C2)C(=O)NC3=NN(C=C3)CC4=C(C=CC=C4Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClFN6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(difluoromethyl)-3-methyl-1-[(2-phenylcyclopropyl)carbonyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4631838.png)
![3-(4-fluorobenzyl)-1-(2-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4631841.png)

![2-[({1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B4631855.png)

![4-bromo-2-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl benzenesulfonate](/img/structure/B4631873.png)
![methyl 4-({[1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B4631875.png)

![methyl 4-methyl-3-{[2-(methylthio)benzoyl]amino}benzoate](/img/structure/B4631888.png)
![1-[2-(1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)ethyl]-2-pyrrolidinone](/img/structure/B4631890.png)
![4-{[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoyl]amino}-N-(2-furylmethyl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4631896.png)

![N-isopropyl-2-methoxy-5-{[(1-phenylethyl)amino]sulfonyl}benzamide](/img/structure/B4631910.png)
![4-chloro-3-[({[3-(3-nitrophenyl)acryloyl]amino}carbonothioyl)amino]benzoic acid](/img/structure/B4631911.png)